molecular formula C17H11FO B12626304 2-(1-Fluoronaphthalen-2-yl)benzaldehyde CAS No. 918630-51-0

2-(1-Fluoronaphthalen-2-yl)benzaldehyde

Cat. No.: B12626304
CAS No.: 918630-51-0
M. Wt: 250.27 g/mol
InChI Key: ZPWSPTQXTZOCBV-UHFFFAOYSA-N
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Description

2-(1-Fluoronaphthalen-2-yl)benzaldehyde is an organic compound with the molecular formula C17H11FO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluoronaphthalen-2-yl)benzaldehyde typically involves the reaction of 1-fluoronaphthalene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 1-fluoronaphthalene reacts with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluoronaphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 2-(1-Fluoronaphthalen-2-yl)benzoic acid.

    Reduction: 2-(1-Fluoronaphthalen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Fluoronaphthalen-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Fluoronaphthalen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloronaphthalen-2-yl)benzaldehyde
  • 2-(1-Bromonaphthalen-2-yl)benzaldehyde
  • 2-(1-Iodonaphthalen-2-yl)benzaldehyde

Uniqueness

2-(1-Fluoronaphthalen-2-yl)benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable scaffold for drug discovery and development.

Properties

CAS No.

918630-51-0

Molecular Formula

C17H11FO

Molecular Weight

250.27 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)benzaldehyde

InChI

InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H

InChI Key

ZPWSPTQXTZOCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C=O

Origin of Product

United States

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